5-Iodo-2-isobutoxybenzonitrile
Overview
Description
5-Iodo-2-isobutoxybenzonitrile: is an organic compound with the molecular formula C11H12INO It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 5-position and an isobutoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isobutoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Iodo-2-isobutoxybenzonitrile can undergo oxidation reactions, where the iodine atom can be oxidized to higher oxidation states.
Reduction: The compound can also undergo reduction reactions, where the nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Products may include iodinated benzoic acids.
Reduction: Products may include 5-Iodo-2-isobutoxybenzylamine.
Substitution: Products may include 5-substituted-2-isobutoxybenzonitriles.
Scientific Research Applications
Chemistry: 5-Iodo-2-isobutoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of iodine substitution on the biological activity of benzonitrile derivatives. It can also be used as a probe to investigate the interactions of nitrile-containing compounds with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and selectivity. Its unique structure may contribute to the development of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isobutoxybenzonitrile involves its interaction with specific molecular targets. The iodine atom and the nitrile group play key roles in its reactivity and interactions. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Iodo-2-methoxybenzonitrile
- 5-Iodo-2-ethoxybenzonitrile
- 5-Iodo-2-propoxybenzonitrile
Comparison: Compared to these similar compounds, 5-Iodo-2-isobutoxybenzonitrile has a bulkier isobutoxy group, which can influence its chemical reactivity and interactions. This unique structural feature may contribute to its distinct properties and applications in various fields of research.
Biological Activity
5-Iodo-2-isobutoxybenzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
Chemical Structure and Properties
this compound has the molecular formula and features an iodine atom at the 5-position and an isobutoxy group at the 2-position of the benzene ring. This unique structure influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis begins with a suitable benzonitrile derivative.
- Reagents : Common reagents include iodine for iodination and isobutyl alcohol for introducing the isobutoxy group.
- Conditions : Optimized reaction conditions are essential for achieving high yield and purity, often involving catalytic systems and continuous flow reactors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The iodine atom and the nitrile group play crucial roles in these interactions:
- Enzyme Interaction : The compound can bind to various enzymes, potentially altering their activity.
- Receptor Modulation : It may interact with receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, although further research is necessary to quantify this activity.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting a possible role in cancer therapeutics.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
5-Iodo-2-methoxybenzonitrile | Methoxy group instead of isobutoxy | Moderate antimicrobial activity |
5-Iodo-2-ethoxybenzonitrile | Ethoxy group | Lower anticancer activity compared to 5-IIB |
5-Iodo-2-propoxybenzonitrile | Propoxy group | Similar to methoxy variant |
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines at varying concentrations. For instance, a study reported an IC50 value indicating effective inhibition at micromolar concentrations.
- In Silico Studies : Computational docking studies have revealed that the compound binds favorably to certain protein targets, which may correlate with its observed biological activities. These studies help elucidate the binding interactions and affinities compared to established drugs.
- Mechanistic Insights : Further investigations into its mechanism of action have highlighted possible pathways through which it exerts its effects on cellular processes, including apoptosis induction in cancer cells.
Properties
IUPAC Name |
5-iodo-2-(2-methylpropoxy)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOPJOZUAROSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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